3-(Furan-2-ylmethyl)-1,1-dihexylthiourea
Overview
Description
N’-(2-furylmethyl)-N,N-dihexylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as agriculture, medicine, and material science. The compound features a furan ring attached to a thiourea moiety, which is further substituted with two hexyl groups. This unique structure imparts specific chemical and physical properties to the compound, making it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-furylmethyl)-N,N-dihexylthiourea typically involves the reaction of 2-furylmethylamine with dihexylthiocarbamoyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-(2-furylmethyl)-N,N-dihexylthiourea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N’-(2-furylmethyl)-N,N-dihexylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under an inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
N’-(2-furylmethyl)-N,N-dihexylthiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of thiol-containing enzymes.
Medicine: Explored for its antimicrobial and anticancer properties, showing promise in preclinical studies.
Industry: Utilized as a stabilizer in polymer chemistry and as an additive in lubricants to enhance their performance.
Mechanism of Action
The mechanism of action of N’-(2-furylmethyl)-N,N-dihexylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of metalloproteins. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to the inhibition of enzyme activity or the alteration of signaling pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dihexylthiourea: Lacks the furan ring, resulting in different chemical and biological properties.
N’-(2-furylmethyl)-N,N-dimethylthiourea: Contains shorter alkyl chains, affecting its solubility and reactivity.
N’-(2-furylmethyl)-N,N-diphenylthiourea: Features aromatic substituents, leading to distinct electronic and steric effects.
Uniqueness
N’-(2-furylmethyl)-N,N-dihexylthiourea is unique due to its combination of a furan ring and long alkyl chains. This structure imparts specific solubility, reactivity, and biological activity profiles that are not observed in other thiourea derivatives. The presence of the furan ring enhances its ability to participate in π-π interactions, while the hexyl chains improve its lipophilicity, making it suitable for applications in both aqueous and organic environments.
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-1,1-dihexylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2OS/c1-3-5-7-9-13-20(14-10-8-6-4-2)18(22)19-16-17-12-11-15-21-17/h11-12,15H,3-10,13-14,16H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZSICVYOFIZRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=S)NCC1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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